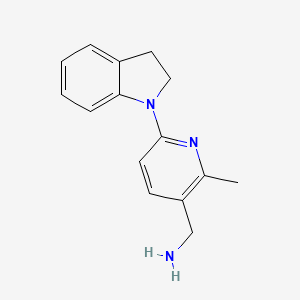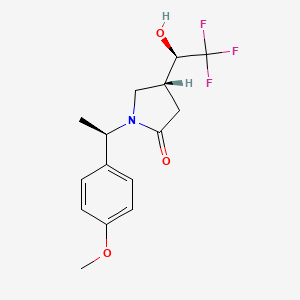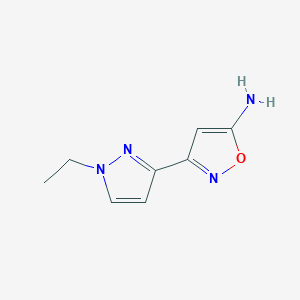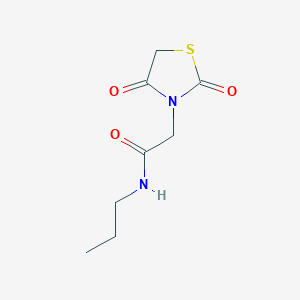
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine is a heterocyclic compound that features both an indoline and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine typically involves the following steps:
Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, the indoline ring can be formed through cyclization reactions.
Pyridine Ring Formation: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling of Indoline and Pyridine: The indoline and pyridine moieties are coupled using a suitable linker, such as a methylene group, under conditions that promote nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of the indoline moiety.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline and pyridine moieties may contribute to binding affinity and specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness:
- The presence of both indoline and pyridine moieties in (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine provides unique chemical properties and reactivity.
- The methanamine group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H17N3 |
|---|---|
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C15H17N3/c1-11-13(10-16)6-7-15(17-11)18-9-8-12-4-2-3-5-14(12)18/h2-7H,8-10,16H2,1H3 |
Clave InChI |
VVCXRJKADSJLBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)
![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)




![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)
